![molecular formula C18H23N3O3S B5535972 2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)
2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
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Description
Synthesis Analysis
The synthesis of thiadiazine derivatives, including our compound of interest, typically involves the ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides under mild conditions that favor carbon-sulfur bond formation. These precursors are accessible from commercially available building blocks, demonstrating an efficient pathway to benzothiazine dioxides, which have significant biological and industrial applications (Fülöpová et al., 2015).
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is characterized by specific conformational features. For example, in some thiadiazine compounds, the thiadiazine ring adopts a skew-boat conformation, with adjacent rings being essentially planar. This structural arrangement is crucial for the compound's reactivity and interactions (Ozbey et al., 2000).
Chemical Reactions and Properties
Thiadiazines undergo various chemical reactions, including cycloaddition and nucleophilic substitution, demonstrating their reactivity. For instance, 4-dicyanomethylene-1,2,6-thiadiazines react with thiophenols and secondary amines to yield derivatives through displacement reactions, highlighting their versatile chemical behavior (Koutentis & Rees, 2000).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiadiazines and related heterocycles are synthesized for their potential antimicrobial activities. For example, the synthesis of new heterocycles based on pyrazole derivatives incorporating sulfonamide groups has been explored, yielding compounds with significant antimicrobial properties. This research underscores the utility of thiadiazine derivatives in developing new antimicrobial agents, indicating the potential of 2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide in similar applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticonvulsant Activity
Substituted 1,3,4-thiadiazoles have been studied for their anticonvulsant activity. Research has shown that certain thiadiazole derivatives exhibit potent anticonvulsant effects without inducing sedation, ataxia, or lethality. This highlights the potential of thiadiazine derivatives in the development of new anticonvulsant medications, suggesting that the specific compound of interest might also possess similar therapeutic properties (Chapleo et al., 1986).
Synthesis Under Microwave Irradiation
The application of microwave irradiation in the synthesis of heterocyclic compounds, including tetrahydrobenzothienopyrimidine derivatives, showcases the efficiency and novelty in synthesizing complex molecules. Such methodologies could be applicable in the synthesis of 2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide, offering insights into novel synthetic routes for thiadiazine derivatives (Abdalha et al., 2011).
properties
IUPAC Name |
[2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-7-9-15(10-8-13)16-12-17(20(3)25(23,24)19-16)18(22)21-11-5-4-6-14(21)2/h7-10,12,14H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPFMSLMPIZYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-YL](2-methyl-1-piperidinyl)methanone |
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